

Predicting the ADME/Tox Properties of Variculanol: A Comparative Guide

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Compound of Interest

Compound Name: Variculanol

Cat. No.: B10820686

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This guide provides a comprehensive in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of **Variculanol**. For a robust comparative analysis, **Variculanol** is benchmarked against three well-characterized compounds: Quercetin, a common flavonoid; Paclitaxel, a widely used chemotherapy agent; and Caffeine, a ubiquitous psychoactive substance. This document is intended for researchers, scientists, and professionals in the field of drug development to provide insights into the potential pharmacokinetic and toxicological profile of **Variculanol**.

Methodology: In Silico ADME/Tox Prediction

The ADME/Tox properties of **Variculanol** and the reference compounds were predicted using a combination of two widely recognized and freely accessible web-based platforms: SwissADME and pkCSM.

Virtual Experimental Protocol:

- Compound Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for **Variculanol**, Quercetin, Paclitaxel, and Caffeine were obtained from the PubChem database.
 - Variculanol** (CID: 10666879):
C[C@H]1CC[C@@]2(C)C[C@H]3C[C@H]4/C=C/C[C@H]5--INVALID-LINK----INVALID-LINK--(CO5)C[C@@H]4[C@@H]3[C@H]2C1(C)C

- Quercetin (CID: 5280343):
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
- Paclitaxel (CID: 36314): CC1=C2--INVALID-LINK--C)(C[C@@H]1OC(=O)--INVALID-LINK--NC(=O)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC">C@HOC(=O)C
- Caffeine (CID: 2519): CN1C=NC2=C1C(=O)N(C(=O)N2C)C
- Prediction Software:
 - SwissADME: This tool was utilized for the prediction of physicochemical properties, lipophilicity, water solubility, pharmacokinetics (including gastrointestinal absorption and blood-brain barrier penetration), drug-likeness based on various established rules, and medicinal chemistry friendliness.
 - pkCSM: This platform was employed to predict a broad spectrum of ADMET properties, including absorption (intestinal absorption, Caco-2 permeability), distribution (VDss, BBB permeability), metabolism (CYP450 substrate/inhibitor), excretion (total clearance), and various toxicity endpoints (AMES toxicity, hERG inhibition, hepatotoxicity, etc.).
- Data Compilation and Analysis: The predicted data from both platforms were collected, organized, and are presented in the comparative tables below. The data is presented as generated by the predictive models.

Data Presentation: Comparative ADME/Tox Profile

The following tables summarize the predicted ADME/Tox properties of **Variculanol** in comparison to Quercetin, Paclitaxel, and Caffeine.

Table 1: Physicochemical Properties and Lipophilicity

Property	Variculanol	Quercetin	Paclitaxel	Caffeine
Molecular Formula	C25H38O2	C15H10O7	C47H51NO14	C8H10N4O2
Molecular Weight	370.57 g/mol	302.24 g/mol	853.91 g/mol	194.19 g/mol
LogP (Consensus)	5.39	1.83	3.97	-0.02
ESOL LogS	-5.73	-2.34	-5.58	-0.97
Water Solubility	Poorly soluble	Soluble	Poorly soluble	Soluble
Topological Polar Surface Area (TPSA)	29.46 Å ²	131.36 Å ²	221.29 Å ²	61.43 Å ²

Table 2: Pharmacokinetics - Absorption and Distribution

Property	Variculanol	Quercetin	Paclitaxel	Caffeine
GI Absorption (SwissADME)	High	High	Low	High
Intestinal Absorption (pkCSM, %)	95.3	86.9	36.1	91.5
Caco-2 Permeability (log Papp)	0.99	0.17	0.44	-0.15
BBB Permeant (SwissADME)	Yes	No	No	Yes
BBB Permeability (pkCSM, logBB)	-0.101	-1.132	-1.021	-0.211
VDss (human, log L/kg)	0.588	-0.219	-0.091	-0.113
P-glycoprotein Substrate	Yes	Yes	Yes	No

Table 3: Pharmacokinetics - Metabolism and Excretion

Property	Variculanol	Quercetin	Paclitaxel	Caffeine
CYP1A2 Inhibitor	No	Yes	Yes	No
CYP2C19 Inhibitor	No	No	Yes	No
CYP2C9 Inhibitor	Yes	Yes	No	No
CYP2D6 Inhibitor	No	No	Yes	No
CYP3A4 Inhibitor	Yes	Yes	Yes	No
Total Clearance (log ml/min/kg)	0.123	0.345	-0.198	0.451

Table 4: Toxicity Predictions

Property	Variculanol	Quercetin	Paclitaxel	Caffeine
AMES Toxicity	No	Yes	No	No
hERG I Inhibitor	Yes	No	No	No
hERG II Inhibitor	Yes	No	No	No
Hepatotoxicity	Yes	No	Yes	No
Skin Sensitisation	No	Yes	No	No
Minnow Toxicity (log mM)	-0.687	-1.458	-1.899	-2.331
Oral Rat Acute Toxicity (LD50, mol/kg)	2.812	2.193	2.345	2.591
Oral Rat Chronic Toxicity (log mg/kg/day)	1.789	2.311	1.012	2.654

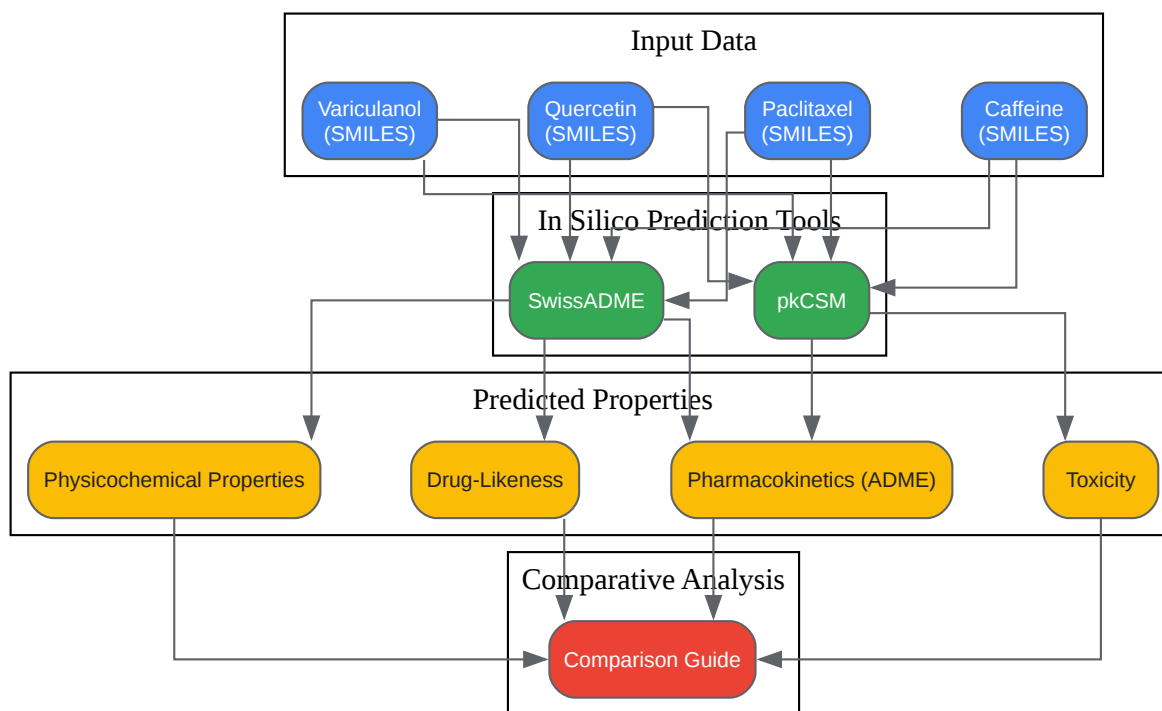
Table 5: Drug-Likeness and Medicinal Chemistry

Property	Variculanol	Quercetin	Paclitaxel	Caffeine
Lipinski #Violations	1	0	3	0
Ghose #Violations	1	0	3	0
Veber #Violations	0	1	2	0
Bioavailability Score	0.55	0.55	0.11	0.56
PAINS #Alerts	0	2	2	0
Lead-likeness #Violations	1	0	2	0
Synthetic Accessibility	5.87	2.91	8.23	1.87

Visualizations

Virtual ADME/Tox Prediction Workflow

The following diagram illustrates the in silico workflow used to predict the ADME/Tox properties of **Variculanol** and the reference compounds.



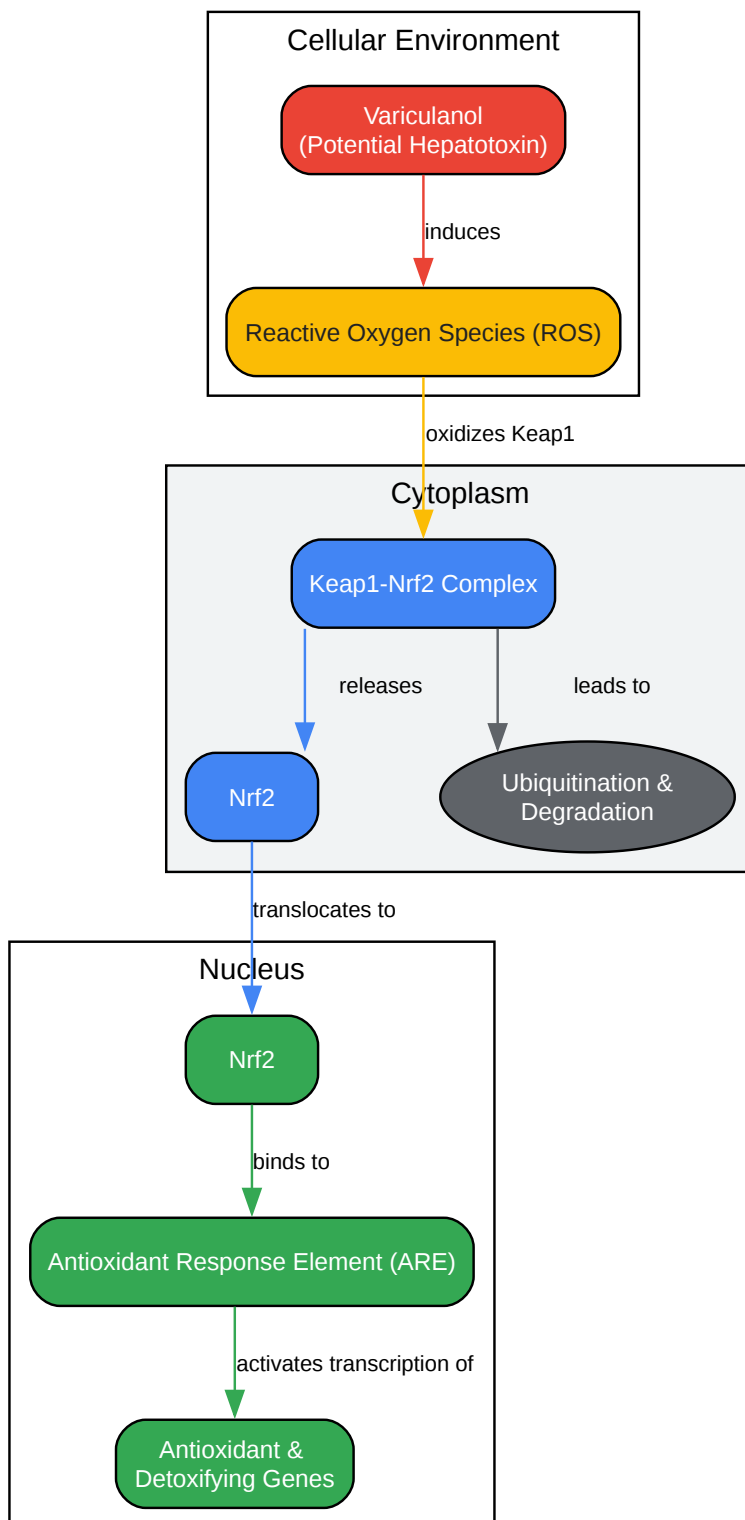
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A flowchart of the in silico ADME/Tox prediction process.

Potential Signaling Pathway Modulation: Hepatotoxicity

The prediction of hepatotoxicity for **Variculanol** suggests potential interaction with cellular pathways in the liver. A common mechanism of drug-induced liver injury involves the activation of stress-related signaling pathways. The diagram below illustrates a simplified representation of the Nrf2-mediated oxidative stress response, a key pathway in cellular defense against toxic insults.

Simplified Nrf2-Mediated Oxidative Stress Response

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Nrf2 pathway in response to potential hepatotoxicity.

Analysis and Conclusion

The in silico analysis provides a preliminary assessment of **Variculanol**'s ADME/Tox profile, offering valuable insights for early-stage drug discovery.

Pharmacokinetics: **Variculanol** is predicted to have high gastrointestinal absorption, suggesting good oral bioavailability. Its lipophilicity ($\text{LogP} = 5.39$) indicates it can readily cross cell membranes, which is consistent with its predicted blood-brain barrier permeability. However, its poor water solubility may present formulation challenges. The compound is predicted to be a substrate for P-glycoprotein, which could impact its distribution and efflux from cells. **Variculanol** is also predicted to inhibit CYP2C9 and CYP3A4, two major enzymes involved in drug metabolism, indicating a potential for drug-drug interactions.

Toxicity: The predictions highlight several potential toxicity concerns for **Variculanol**. It is predicted to be hepatotoxic and an inhibitor of hERG channels, which can be associated with cardiotoxicity. The AMES test for mutagenicity is predicted to be negative.

Drug-Likeness: **Variculanol** shows one violation of Lipinski's rules ($\text{LogP} > 5$), which may impact its drug-like properties. Its synthetic accessibility is predicted to be relatively high, which could be a consideration for future analog synthesis and optimization.

Comparison with Reference Compounds:

- Compared to Quercetin, **Variculanol** is more lipophilic and has better predicted GI absorption but also shows a higher potential for hepatotoxicity and hERG inhibition.
- In contrast to Paclitaxel, a known cytotoxic agent with poor oral bioavailability, **Variculanol** is predicted to be orally bioavailable. However, both share predictions for hepatotoxicity and P-glycoprotein substrate activity.
- Relative to Caffeine, a small, highly soluble, and generally safe compound, **Variculanol** has a significantly different profile, being much larger, more lipophilic, and having more predicted toxicity liabilities.

In conclusion, the in silico prediction suggests that **Variculanol** possesses favorable absorption characteristics but also presents potential challenges related to its solubility, metabolism, and toxicity. The predicted hepatotoxicity and hERG inhibition are significant flags that would

require careful experimental validation in preclinical studies. These computational findings provide a valuable starting point for guiding further experimental investigation and for the rational design of **Variculanol** analogs with an improved safety and pharmacokinetic profile.

- To cite this document: BenchChem. [Predicting the ADME/Tox Properties of Variculanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10820686#predicting-the-adme-tox-properties-of-variculanol\]](https://www.benchchem.com/product/b10820686#predicting-the-adme-tox-properties-of-variculanol)

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